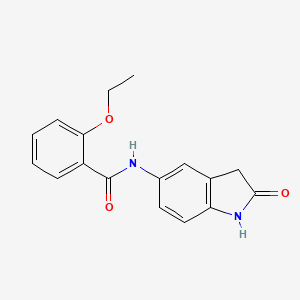

2-ethoxy-N-(2-oxoindolin-5-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-15-6-4-3-5-13(15)17(21)18-12-7-8-14-11(9-12)10-16(20)19-14/h3-9H,2,10H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDUHJOMCLXCCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of the 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide Structural Architecture

The unique structural arrangement of 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide, which links the indolin-2-one and benzamide (B126) scaffolds via an amide bond at the 5-position of the indolinone ring, presents a compelling case for its investigation in medicinal chemistry. The ethoxy group at the 2-position of the benzamide ring further distinguishes this molecule.

While direct and extensive research on this compound itself is not widely published, the rationale for its design can be inferred from the known properties of its components and closely related analogs. The combination of the indolin-2-one core, a proven pharmacophore in kinase inhibition, with the versatile benzamide moiety suggests a potential for dual or synergistic biological activities.

The "2-ethoxy" substitution on the benzamide ring is of particular interest. Research on other 2-ethoxy-benzamide derivatives has revealed their potential as selective inhibitors of various enzymes. For instance, certain 2-ethoxy-benzamide analogs have been identified as potent inhibitors of Kv2.1 channels and protein tyrosine phosphatase 1B (PTP1B), both of which are therapeutic targets for neurological disorders and type 2 diabetes, respectively. nih.govnih.gov Furthermore, the drug Mosapride, which contains a 4-amino-5-chloro-2-ethoxy-benzamide structure, acts as a gastroprokinetic agent. This suggests that the 2-ethoxy group can play a significant role in modulating the biological activity and selectivity of benzamide-containing compounds.

Overview of Current Research Trajectories for 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide and Its Analogs

Established Synthetic Pathways to the Benzamide Moiety

The benzamide moiety of the target compound originates from 2-ethoxybenzoic acid. The synthesis of this key intermediate can be achieved through several established pathways, primarily involving the ethylation of salicylic (B10762653) acid or its derivatives.

One common method involves the Williamson ether synthesis, where salicylic acid is treated with an ethylating agent in the presence of a base. For instance, reacting salicylic acid with ethyl chloride and sodium hydroxide (B78521) under pressure and heat results in the formation of 2-ethoxybenzoic acid. guidechem.com An alternative approach uses diethyl sulfate (B86663) as the ethylating agent in the presence of potassium hydroxide and ethanol. chemicalbook.com

Another strategy employs methyl salicylate (B1505791) as the starting material. This is first ethylated using reagents like diethyl sulfate and potassium hydroxide, followed by hydrolysis of the resulting methyl 2-ethoxybenzoate to yield 2-ethoxybenzoic acid. chemicalbook.comgoogle.com The hydrolysis step is typically carried out under basic conditions, for example, using sodium hydroxide in water, followed by acidification to precipitate the final product. chemicalbook.com

More advanced methods focus on directed synthesis. For example, a method using benzoic acid as the starting material introduces a bidentate directing group to facilitate a copper-catalyzed ethoxylation at the ortho-position. This is followed by the removal of the directing group via hydrolysis to yield 2-ethoxybenzoic acid with high regioselectivity. google.com

Table 1: Comparison of Synthetic Routes to 2-Ethoxybenzoic Acid

| Starting Material | Ethylation Agent | Base | Key Conditions | Yield |

| Salicylic Acid | Ethyl Chloride | NaOH | 120°C, under pressure | 87.6% conversion guidechem.com |

| Methyl Salicylate | Diethyl Sulfate | KOH | 15°C, followed by hydrolysis | 98.3% chemicalbook.com |

| Benzoic Acid Derivative | Ethanol/Pyridine | K₂CO₃ | 130°C, CuCl catalyst | 80% google.com |

Methodologies for Constructing the 2-Oxoindolin-5-yl Scaffold

The 2-oxoindolin-5-yl scaffold, also known as 5-aminooxindole (B107739), is the second critical component. The synthesis typically begins with the nitration of oxindole (B195798) to produce 5-nitrooxindole (B181547). This intermediate is then subjected to a reduction reaction to convert the nitro group into the required amino group.

Various synthetic strategies exist for the construction of the core oxindole ring itself. These methodologies often involve intramolecular cyclization reactions. nih.gov For example, palladium-catalyzed reactions have been employed to create various substituted oxindoles. nih.gov After the formation of the oxindole ring, electrophilic nitration is carried out, typically using a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position.

The subsequent reduction of the 5-nitrooxindole is a key step. This can be achieved using several reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using metal-based reducing agents such as tin(II) chloride in hydrochloric acid. The choice of reducing agent can depend on the presence of other functional groups in the molecule. The resulting 5-aminooxindole serves as the direct precursor for the final coupling step.

Coupling Reactions for Forming the N-(2-oxoindolin-5-yl)benzamide Linkage

The final step in the synthesis of this compound is the formation of the amide bond between the 5-aminooxindole and 2-ethoxybenzoic acid. This transformation requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amino group of the oxindole. hepatochem.com

A common approach is to first convert 2-ethoxybenzoic acid into a more reactive derivative, such as an acyl chloride. google.comfishersci.co.uk This can be achieved by reacting the carboxylic acid with reagents like thionyl chloride or oxalyl chloride. google.comfishersci.co.uk The resulting 2-ethoxybenzoyl chloride can then be reacted with 5-aminooxindole in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct and drive the reaction to completion. fishersci.co.uk

Modern synthetic chemistry largely relies on peptide coupling reagents to form amide bonds under mild conditions with high yields. hepatochem.com One of the most effective and widely used reagents for this purpose is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). wikipedia.orgacs.org

The HATU-mediated coupling process involves two main steps. wikipedia.orgcommonorganicchemistry.com First, the carboxylic acid (2-ethoxybenzoic acid) is deprotonated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). thieme-connect.com The resulting carboxylate then reacts with HATU to form a highly reactive OAt-active ester intermediate. wikipedia.orgcommonorganicchemistry.com In the second step, the amine (5-aminooxindole) attacks this activated ester, leading to the formation of the desired amide bond and releasing tetramethylurea as a byproduct. wikipedia.org This method is known for its high efficiency, fast reaction rates, and compatibility with a wide range of functional groups. wikipedia.orgacs.org

Table 2: Common Amide Coupling Reagents

| Reagent | Activating Group | Typical Base | Solvent | Key Features |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Pyridine, Triethylamine | Aprotic (e.g., DCM) | Forms highly reactive intermediate; requires base. fishersci.co.uk |

| HATU | OAt-active ester | DIPEA, Triethylamine | Polar Aprotic (e.g., DMF) | High efficiency, fast rates, mild conditions. wikipedia.orgthieme-connect.com |

| EDC/HOBt | O-acylisourea/HOBt ester | DIPEA, DMAP | DMF, DCM | Carbodiimide method, reduces side reactions. fishersci.co.uknih.gov |

| BOPCl | Acylphosphonium salt | Triethylamine | DCM | Used for challenging couplings. nih.gov |

Strategic Introduction of the Ethoxy Substituent

The introduction of the ethoxy group at the 2-position of the benzamide moiety is a critical strategic consideration. In most synthetic routes, this substituent is incorporated at the beginning of the synthesis by starting with an ortho-substituted benzoic acid derivative. guidechem.comchemicalbook.com As discussed in section 2.1, the ethylation of salicylic acid or its esters is the most direct method. guidechem.comchemicalbook.com This "starting material" approach ensures that the ethoxy group is correctly positioned before the crucial amide bond formation step, avoiding potential issues with regioselectivity or the need for protecting groups on the final complex molecule.

Green Chemistry Approaches in the Synthesis of Oxindole-Benzamide Hybrid Compounds

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex molecules like oxindole-benzamide hybrids to create more sustainable and environmentally friendly processes. sjp.ac.lkchemmethod.com These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency. sjp.ac.lkfigshare.com Key strategies include the use of greener solvents (like water or deep eutectic solvents), microwave irradiation to accelerate reactions, and the development of one-pot multi-component reactions. sjp.ac.lknih.gov

One-pot multi-component reactions (MCRs) are a cornerstone of green chemistry, as they combine several synthetic steps into a single operation without isolating intermediates. researchgate.net This approach significantly reduces solvent waste, reaction time, and energy consumption. sjp.ac.lk For the synthesis of oxindole derivatives, various MCRs have been developed. researchgate.netacs.org For example, a three-component condensation of isatin (B1672199), an alcohol, and a dione (B5365651) can be used to assemble complex oxindoles in a single step. researchgate.net

Anticancer and Antiproliferative Activities of Oxindole-Benzamide Derivatives

The fusion of oxindole and benzamide moieties has given rise to a plethora of derivatives with potent anticancer and antiproliferative properties. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines, often through multi-targeted mechanisms that disrupt key cellular processes essential for tumor progression and survival.

Analogs of the oxindole-benzamide scaffold have shown significant efficacy across a broad range of human cancer cell lines. Research has documented their potent cytotoxic and antiproliferative effects in cancers of the breast, pancreas, colon, and blood, among others.

For instance, certain spiro-oxindole derivatives have displayed notable activity against breast cancer cell lines. One such compound, featuring an N-benzyl substitution with a chloro group on the indolin-2-one scaffold, exhibited potent activity against both MCF-7 (human adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer) cells, with IC50 values of 3.55 ± 0.49 μM and 4.40 ± 0.468 μM, respectively. nih.gov Similarly, benzimidazole-oxindole conjugates have shown promising cytotoxicity against the MCF-7 cell line. nih.govresearchgate.net

In the context of pancreatic cancer, an amido congener from a series of N-aryl acetamide-based 2-oxoindole derivatives was identified as the most potent agent against MDA-PATC53 and PL45 cell lines, with IC50 values of 1.73 µM and 2.40 µM, respectively. researchgate.net

Furthermore, investigations into oxindole-based pyridyl derivatives have revealed potent antiproliferative activity against leukemia and colon cancer. One lead compound demonstrated average GI50 values of 3.39 µM and 5.97 µM against leukemia and colon cancer subpanels from the National Cancer Institute's 60-cell line screen (NCI-60). nih.govmdpi.com Another study highlighted 3-substituted oxindoles with remarkable activity against both leukemia and breast cancer cell lines. researchgate.net The oxindole-based compound 5a has shown selective inhibition against FLT3 ITD-mutated MV4-11 acute myeloid leukemia (AML) cells with an IC50 of 4.3 μM. nih.govmdpi.com

The anticancer effects of oxindole-benzamide derivatives are attributed to their ability to interact with and modulate a variety of molecular targets crucial for cancer cell function. These mechanisms include the inhibition of key enzymes like kinases and phosphatases, interference with cell cycle progression, and the modulation of protein degradation pathways.

A primary mechanism of action for many oxindole-based compounds is the inhibition of protein kinases, which are frequently deregulated in cancer. nih.gov

VEGFR2 and Tyrosine Kinases : The oxindole scaffold is a core component of several multi-targeted tyrosine kinase inhibitors, including the FDA-approved drug Sunitinib (B231), which targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit. researchgate.netnih.gov Numerous analogs have been developed as potent VEGFR-2 inhibitors, a key mediator of angiogenesis. nih.govnih.gov For example, a 3-alkenyl oxindole derivative (15c) was found to inhibit VEGFR-2 with an IC50 of 0.117 μM. nih.gov Other oxindole derivatives act as dual inhibitors of EGFR and VEGFR-2. researchgate.net The FMS-like tyrosine kinase 3 (FLT3), often mutated in acute myeloid leukemia, is another important target, with some oxindole derivatives showing inhibitory IC50 values in the low nanomolar to micromolar range. nih.govmdpi.com Additionally, new oxindole sulfonamide derivatives have been developed as inhibitors of Bruton's Tyrosine Kinase (BTK), a validated target in B-cell malignancies. chemrxiv.org

Tousled-like Kinase 2 (TLK2) : The oxindole scaffold has been the focus of drug discovery programs targeting TLK2. Although often considered a promiscuous kinase inhibitor template, specific oxindole analogs have been identified where TLK2 is potently inhibited as an off-target kinase, leading to efforts to optimize these compounds into selective TLK2 inhibitors. nih.gov

Aurora A Kinase : Aurora kinases are essential for regulating mitosis, and their overexpression is common in many cancers. frontiersin.org Oxindole derivatives have been identified as a potent class of Aurora A kinase inhibitors. core.ac.uk Through a focused library approach, compounds such as RPM305 and RPM304 were developed as highly potent inhibitors of Aurora A, with IC50 values of 0.020 μM and 0.038 μM, respectively. core.ac.uk Notably, RPM304 demonstrated a 26-fold selectivity for Aurora A over Aurora B. core.ac.uk

Protein tyrosine phosphatases (PTPs) are crucial regulators of signaling pathways, and their inhibition has emerged as a valid anticancer strategy.

Shp2 Inhibition : The oxindole scaffold has served as a foundation for developing inhibitors of Src Homology-2 domain-containing Protein Tyrosine Phosphatase-2 (Shp2). nih.govnih.gov A focused library of compounds based on an isatin scaffold led to the identification of several selective Shp2 inhibitors with low to submicromolar activity. nih.gov One library of sulfonamide-oxindole derivatives yielded compounds with Shp2 inhibitory activities in the 1–10 μM range and greater than five-fold selectivity over the related phosphatase Shp1. nih.gov The development of potent azaindole-based Shp2 inhibitors has also evolved from earlier pyrazolone (B3327878) scaffolds. researchgate.net

PTP1B Inhibition : Protein Tyrosine Phosphatase 1B (PTP1B) is considered a promising therapeutic target for cancer, in addition to type 2 diabetes and obesity. researchgate.net While direct inhibition by oxindole-benzamide hybrids is an area of active research, related structures have shown significant activity. For instance, benzamido derivatives have been synthesized as novel, non-competitive PTP1B inhibitors, with some compounds exhibiting IC50 values at the micromolar level. nih.govnih.gov This suggests the potential for the benzamide portion of the target scaffold to drive PTP1B inhibition. Other studies have explored lithocholic acid and benzothiazole (B30560) derivatives as PTP1B inhibitors. researchgate.netdigitellinc.com

Disruption of cell division and DNA synthesis is a hallmark of many effective anticancer agents. Oxindole-benzamide analogs interfere with these processes through various mechanisms.

Microtubule Inhibition : Several oxindole derivatives function as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly, which is critical for mitosis. mdpi.comresearchgate.net A series of benzimidazole-oxindole conjugates were found to inhibit tubulin polymerization with IC50 values of 1.12 μM and 1.59 μM. nih.govdocumentsdelivered.com This activity leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis in cancer cells. nih.govresearchgate.net

Dihydrofolate Reductase (DHFR) Inhibition : While not extensively documented for the oxindole-benzamide scaffold specifically, the benzamide moiety is known to be a component of DHFR inhibitors. Human DHFR is a key enzyme in DNA synthesis, and its inhibition is a proven cancer therapy strategy. Studies on benzamide derivatives of trimethoprim (B1683648) have shown them to be active against hDHFR, indicating the potential for oxindole-benzamide compounds to also target this pathway.

A novel and rapidly advancing area of cancer therapy is targeted protein degradation, primarily through the use of Proteolysis Targeting Chimeras (PROTACs). rsc.org PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.govnih.gov Both oxindole and benzamide scaffolds have been identified as crucial components in the design of these degraders.

Oxindole as an E3 Ligase Recruiter : Recent studies have discovered that alkenyl oxindoles can function as a novel moiety for recruiting the CRL4-DCAF11 E3 ubiquitin ligase complex. nih.govbiorxiv.org Researchers have successfully developed JQ1-alkenyl oxindole conjugates that potently degrade the BRD4 protein, a key epigenetic reader and therapeutic target in cancer. nih.govresearchgate.net This discovery expands the toolbox of available E3 ligase recruiters for PROTAC development. nih.gov

Benzamide as an E3 Ligase Binder : In parallel, medicinal chemistry efforts have focused on developing novel, non-phthalimide binders for the Cereblon (CRBN) E3 ligase, one of the most commonly used E3 ligases in PROTAC design. These efforts have led to the discovery of conformationally-locked benzamide-type derivatives that can effectively recruit CRBN. chemrxiv.org These novel benzamide binders have been incorporated into PROTACs that demonstrate potent degradation of target proteins like BRD4 and HDAC6. chemrxiv.org The development of binders for other E3 ligases, such as GID4, has also involved benzamide-containing fragments. wuxibiology.com

Selective Antiproliferative Effects on Malignant Cells

Analogs of the this compound scaffold have demonstrated significant potential as selective anticancer agents. The core principle of this activity lies in their ability to induce apoptosis (programmed cell death) in malignant cells with greater potency than in healthy cells.

A series of 2-amino-1,4-naphthoquinone-benzamides were evaluated for their cytotoxic effects against three human cancer cell lines: MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). mdpi.com Notably, all synthesized compounds in this study exhibited more potent cytotoxicity against the MDA-MB-231 breast cancer cell line than the standard chemotherapeutic drug, cisplatin (B142131). mdpi.com For instance, compound 5e (an aniline (B41778) derivative) and 5l (a 3-nitroaniline (B104315) derivative) were found to be approximately 78.75 times more potent than cisplatin against MDA-MB-231 cells, with IC50 values of 0.4 µM. mdpi.com Compound 5e also showed activity 50.8 times greater than cisplatin against the HT-29 colon cancer cell line. mdpi.com Further investigation confirmed that these potent compounds induce apoptosis, a desirable mechanism for anticancer drugs. mdpi.com

Similarly, oxindole-based derivatives have been identified as promising leads for treating acute myeloid leukemia (AML), particularly cases with FMS-like tyrosine kinase 3 (FLT3) mutations. researchgate.net One study showed that the most potent compound, 5a , selectively inhibited the growth of mutated MV4-11 cells with an IC50 of 4.3 µM, demonstrating a twofold selective inhibition compared to its effect on wild-type THP-1 cells (IC50 of 8.7 µM). researchgate.net This selectivity is crucial for minimizing side effects in chemotherapy.

Another class of related compounds, regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has been investigated for hypoxia-selective cytotoxicity. mdpi.com These agents are designed to be more toxic to cancer cells in the low-oxygen (hypoxic) environments characteristic of solid tumors. Derivatives with a meta disposition of their two nitro groups showed excellent hypoxic selectivities (ranging from 45- to 115-fold) against repair-deficient UV4 cells, whereas ortho or para isomers had little selectivity (2- to 7-fold). mdpi.com

Table 1: Cytotoxic Activity of Selected Benzamide and Oxindole Analogs This table is interactive. You can sort the columns by clicking on the headers.

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity/Potency Notes |

|---|---|---|---|

| Compound 5e | MDA-MB-231 (Breast) | 0.4 | 78.75 times more potent than cisplatin. mdpi.com |

| Compound 5l | MDA-MB-231 (Breast) | 0.4 | 78.75 times more potent than cisplatin. mdpi.com |

| Compound 5a | MV4-11 (AML, FLT3-ITD) | 4.3 | Twofold selective inhibition vs. wild-type cells. researchgate.net |

| Compound 5a | THP-1 (AML, wild-type) | 8.7 | researchgate.net |

| Cisplatin | MDA-MB-231 (Breast) | ~31.5 | Reference drug. mdpi.com |

Enzyme Inhibitory Profiles Beyond Oncological Targets

Beyond their antiproliferative effects, analogs of this compound have been found to inhibit a variety of enzymes implicated in other pathological conditions.

The inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. researchgate.net A series of phthalimide-based benzamide derivatives were synthesized and evaluated for their anti-AChE activity. nih.gov The rationale for this design is that the phthalimide (B116566) group can bind effectively to the peripheral binding site of the AChE enzyme. researchgate.net Within this series, compound 4g emerged as the most potent inhibitor, with an IC50 value of 1.1 ± 0.25 µM, showing significant activity compared to the reference drug donepezil (B133215) (IC50 = 0.41 ± 0.12 µM). nih.gov

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Its inhibition is an effective strategy for managing hyperglycemia in diabetes mellitus. nih.gov Studies on benzotriazinone sulfonamides, which share structural similarities with the benzamide core, revealed moderate-to-good inhibitory activity against α-glucosidase. nih.gov Specifically, nitro-substituted derivatives 12e and 12f were the most effective inhibitors in their series, with IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively, demonstrating superior potency to the commercial drug acarbose. nih.gov

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma and certain cancers. researchgate.netdntb.gov.ua Sulfonamide derivatives incorporating benzamide moieties have been identified as potent inhibitors of several human CA (hCA) isoforms. nih.gov

In one study, a series of sulfonamides were tested against four isoforms: hCA I, II, IX, and XII. dntb.gov.ua The physiologically dominant hCA II isoform was significantly inhibited by most of the tested compounds, with inhibition constants (Ki) as low as 2.4 nM. dntb.gov.ua The tumor-associated isoforms, hCA IX and hCA XII, were also effectively inhibited, with Ki values in the ranges of 9.7 to 7766 nM and 14 to 316 nM, respectively. dntb.gov.ua The structure-activity relationship studies revealed that specific substitutions, such as a 5,6-dimethoxy-2,3-dihydro-1H-indene fused to a pyrazole (B372694) ring, were favorable for potent inhibition of the hCA II and hCA IX isoforms. nih.gov

Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Analogous Sulfonamides This table is interactive. You can sort the columns by clicking on the headers.

| Isoform | Ki Range (nM) | Role/Significance |

|---|---|---|

| hCA I | 49 - >10,000 | Cytosolic isoform |

| hCA II | 2.4 - 4,515 | Dominant cytosolic isoform, drug target for glaucoma. dntb.gov.ua |

| hCA IX | 9.7 - 7,766 | Tumor-associated, hypoxia-induced, anticancer target. dntb.gov.uanih.gov |

| hCA XII | 14 - 316 | Tumor-associated, anticancer target. dntb.gov.ua |

Ectonucleotidases are cell-surface enzymes that break down extracellular nucleotides like ATP, playing a critical role in regulating purinergic signaling. mdpi.com This pathway is implicated in cancer, inflammation, and immunity. researchgate.net The enzymes ENPP1 and ENPP3 are linked to conditions such as cancer, diabetes, and allergic reactions.

A series of arylamide sulphonate derivatives were synthesized and found to be selective and significant inhibitors of both ENPP1 and ENPP3. Kinetic studies showed that some compounds acted as competitive inhibitors of ENPP3, while others were uncompetitive inhibitors of ENPP1. One compound, 4n , was identified as a potent and moderately selective inhibitor of ENPP3 with an IC50 value of 0.85 ± 0.04 µM, while compound 4q was a selective inhibitor of ENPP1 (IC50 = 1.97 ± 0.03 µM). researchgate.net

Another key ectonucleotidase, CD73, converts AMP to immunosuppressive adenosine (B11128) in the tumor microenvironment. dntb.gov.ua Inhibiting CD73 is a promising strategy in cancer immunotherapy to relieve this suppression. nih.govdntb.gov.ua While specific data for direct benzamide analogs is emerging, the broader class of ectonucleotidase inhibitors, including those with related structural motifs, demonstrates the therapeutic potential of targeting this enzyme family. researchgate.net

Anti-inflammatory Properties and Related Mechanisms

Inflammation is a complex biological response that, when chronic, is associated with numerous diseases. mdpi.com Benzamide derivatives have shown potent anti-inflammatory properties through various mechanisms.

One primary mechanism is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB regulates both inflammation and apoptosis. Studies have shown that N-substituted benzamides can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine, by inhibiting NF-κB at the gene transcription level.

Another significant anti-inflammatory pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins (B1171923) during inflammation. A series of N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I for gastrointestinal cancer therapy. The lead compound, 1H-30 , effectively suppressed the production of COX-2 and the inflammatory mediator nitric oxide (NO) in cell-based assays and demonstrated in vivo anti-tumor effects by down-regulating COX-2.

Cyclooxygenase (COX-2) Inhibition

The inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, is a key mechanism for anti-inflammatory drugs. nano-ntp.com COX-2 is responsible for the biosynthesis of prostaglandins during acute inflammatory conditions. nano-ntp.com Research into benzamide and oxindole derivatives has revealed their potential as selective COX-2 inhibitors. The core structures of these compounds allow for modifications that can enhance potency and selectivity for the COX-2 enzyme over the constitutive COX-1 isoform, which is involved in normal cellular homeostasis. nano-ntp.comacs.org

The strategy of converting existing nonsteroidal anti-inflammatory drugs (NSAIDs) into selective COX-2 inhibitors often involves derivatization of their carboxylate moiety into amides. nih.gov This modification can generate potent and selective inhibitors by creating novel interactions at the opening and apex of the enzyme's substrate-binding site. nih.gov For instance, amide derivatives of indomethacin (B1671933) and meclofenamic acid have demonstrated slow, tight-binding inhibition of COX-2. nih.gov

Various heterocyclic scaffolds incorporating the benzamide moiety have been explored for COX-2 inhibition. Studies on benzoxazole (B165842) derivatives, for example, have identified compounds with significant COX-2 inhibitory activity, comparable to the standard drug Celecoxib. nano-ntp.com Similarly, sulfonamide-substituted pyrrolo[3,2,1-hi]indoles have shown selective COX-2 inhibition in the nanomolar range. nih.gov The sulfonamide group is a common structural feature in many selective COX-2 inhibitors (COXIBs), contributing to important binding interactions within the enzyme's active site. nih.gov

| Compound Series | Specific Analog | COX-2 IC50 (µM) | Reference |

|---|---|---|---|

| Benzoxazole Derivatives | Methyl-2-amino benzoxazole carboxylate Tosylate | 11.5 (µg/ml) | nano-ntp.com |

| Benzoxazole Derivatives | N1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene (B151609) sulfonohydrazide | 19.6 (µg/ml) | nano-ntp.com |

| Indomethacin Amide Derivative | Indomethacin-N-methylamide (7) | 0.009 | nih.gov |

| Meclofenamic Acid Amide Derivative | Meclofenamate-N-(3-(4-methoxyphenyl)propyl)amide (31) | 0.12 | nih.gov |

| Dihydropyrazole Derivatives | Compound 4b | 0.35 | mdpi.com |

| Sulfonamide-Substituted Indoles | Compound 1a | 0.253 | nih.gov |

Regulation of Inflammatory Gene Expression (e.g., EGR-1)

The anti-inflammatory effects of compounds can extend beyond direct enzyme inhibition to the modulation of gene expression. One critical transcription factor in cellular responses is the Early Growth Response Protein 1 (EGR1). nih.gov EGR1 is an immediate early gene that acts as a convergence point for numerous signaling pathways and regulates genes involved in various biological processes, including cell growth, proliferation, and apoptosis. nih.gov Its expression can be induced by a wide range of signals, including stress factors and secreted molecules. nih.gov

Dysregulation of EGR1 has been linked to several pathological conditions. nih.gov In the context of inflammation, EGR1 is involved in the healing processes of connective tissues and can be massively upregulated following injury. nih.gov It plays a role in the production of the extracellular matrix, which is a key component of the inflammatory and repair response. nih.gov

While direct studies linking this compound to EGR1 are not prominent, related benzamide structures have been shown to modulate the expression of other inflammatory genes. For example, certain novel N-(benzoylphenyl)-5-nitrofuran-2-carboxamide derivatives have been found to significantly alter the expression of interleukins. nih.gov Specifically, one analog demonstrated the ability to down-regulate pro-inflammatory markers like interleukin-1 beta (IL-1β), tumor-necrosis factor-alpha (TNF-α), and C-reactive protein (CRP), while substantially upregulating the anti-inflammatory marker IL-38 in a model of hyperlipidemia-associated inflammation. nih.gov This suggests that benzamide-based compounds possess the potential to exert anti-inflammatory effects by targeting the expression of key genes in inflammatory pathways.

Neurological Activities: Anticonvulsant Potential

The oxindole and benzamide scaffolds are recognized pharmacophores in the development of agents with neurological activity, including anticonvulsant properties. nih.gov The isatin substructure, a core component of oxindole, is present in compounds that have demonstrated a wide range of pharmacological effects, including anticonvulsant activity. nih.gov The neuro-depressant potential of the oxindole ring itself has been investigated; electrophysiological studies show that oxindole can decrease neuronal excitability by increasing the threshold for firing action potentials without affecting the resting membrane potential. nih.gov

A series of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives, which are structurally analogous to this compound, have been synthesized and evaluated for their anticonvulsant activity in mouse models. nih.gov Several compounds in this series showed significant anti-seizure effects in the maximal electroshock (MES) test, a standard screening model for anticonvulsants. nih.gov The activity of these compounds highlights the potential of combining the oxindole and benzamide moieties to create effective central nervous system agents. nih.gov Other research on fluorinated N-benzamide enaminones has also identified analogs with good anticonvulsant activity in the 6-Hz "psychomotor" rodent model. nih.gov

| Compound | Substitution on Phenyl Ring | Anti-seizure Activity (Dose) | Reference |

|---|---|---|---|

| 4a | 4-H | Active at 30 mg/kg | nih.gov |

| 4b | 2-CH3 | Active at 30 mg/kg | nih.gov |

| 4h | 4-Cl | Active at 30 mg/kg | nih.gov |

| 4g | 3-Cl | Active at 100 mg/kg | nih.gov |

| 4l | 4-OCH3 | Active at 100 mg/kg | nih.gov |

Antimicrobial and Antifungal Efficacy

Benzamide derivatives are a class of compounds that have been extensively investigated for their potential as antimicrobial and antifungal agents. nanobioletters.com The amide bond is a prevalent feature in many biologically active molecules, and synthetic benzamides have demonstrated notable efficacy against a range of microbial pathogens. nanobioletters.comresearchgate.net

In antibacterial studies, various N-benzamide derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com A series of benzamides and sulfonamides derived from 2-amino-5-bromo/nitropyridine exhibited promising activity against bacterial strains isolated from clinical patients, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range.

The antifungal potential of benzamide analogs has also been a subject of significant research. Novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives exhibited good to excellent activity against several phytopathogenic fungi. nih.gov Structure-activity relationship (SAR) analysis of these compounds revealed that the presence of halogen substituents (such as fluorine or chlorine) on the benzene ring markedly improved antifungal activity. nih.gov One compound from this series displayed superior efficacy against Alternaria alternata compared to the commercial fungicide myclobutanil. nih.gov

| Compound Series | Organism | Activity Metric (EC50 / MIC) | Reference |

|---|---|---|---|

| N-Benzamide Derivative (5a) | E. coli | MIC: 3.12 µg/mL | nanobioletters.com |

| N-Benzamide Derivative (5a) | B. subtilis | MIC: 6.25 µg/mL | nanobioletters.com |

| Benzamide Triazole Derivative (6h) | Alternaria alternata | EC50: 1.77 µg/mL | nih.gov |

| Benzamide Triazole Derivative (6k) | Fusarium oxysporum | EC50: 0.98 µg/mL | nih.gov |

| Benzamide Triazole Derivative (6e) | Alternaria solani | EC50: 1.90 µg/mL | nih.gov |

Other Investigated Therapeutic Modalities (e.g., Antidiabetic Agents, Immunomodulation)

Beyond their anti-inflammatory and neurological applications, analogs of this compound have been explored for other therapeutic purposes, including as potential antidiabetic and immunomodulatory agents.

Antidiabetic Potential: The unique physiology of pancreatic β-cells makes them particularly susceptible to endoplasmic reticulum (ER) stress, a condition implicated in the pathogenesis of diabetes. google.com Small molecules that can protect β-cells from ER stress are therefore of great interest. Research into benzamide derivatives has identified compounds that may offer such protection, representing a potential avenue for developing new therapies to preserve pancreatic β-cell mass and function. google.com

Immunomodulation: The immune system's response can be modulated by various chemical agents. Studies on condensed benzimidazole (B57391) derivatives, which share structural similarities with the benzamide-indole core, have demonstrated immunomodulatory activity. nih.gov In mouse models, some of these derivatives were shown to stimulate both humoral and cellular elements of the primary immune response when administered at the time of immunization. nih.gov Another benzamide derivative was found to inhibit stress-induced adrenal corticosteroid synthesis, which could have downstream effects on immune function and neuroprotection by controlling excessive glucocorticoid formation. mdpi.com Furthermore, certain carboxamide compounds have shown significant anti-hyperlipidemic properties, which are closely linked to inflammation and immune responses in conditions like atherosclerosis. nih.gov

Structure Activity Relationship Sar Analyses for 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide Scaffold Modifications

Impact of Substituents on the Ethoxybenzamide Moiety on Biological Activity

The ethoxybenzamide portion of the molecule plays a significant role in its binding capabilities. Modifications to this ring can alter the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its biological efficacy.

The nature and position of substituents on the benzamide (B126) ring are critical determinants of biological activity. Research into related benzamide-containing compounds indicates that both the electronic properties (electron-donating or electron-withdrawing) and the location (ortho, meta, or para) of these substituents can drastically alter the molecule's performance. For instance, in the development of 5-HT2A receptor inverse agonists, a 3-methoxy group on the benzamide ring was found to be optimal for a series of phenyl pyrazole (B372694) compounds, contributing to high selectivity and desirable pharmacokinetic properties. nih.gov

In other classes of compounds, such as 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern of the anilino partial structure, which is analogous to the benzamide moiety, strongly dictates both activity and cytotoxicity. researchgate.net The introduction of fluorine atoms into benzamide derivatives has been shown to increase binding affinity for targets like cereblon (CRBN), a key component in proteolysis-targeting chimeras (PROTACs). nih.gov Specifically, perfluorination of benzamides enhanced binding affinity compared to non-fluorinated analogs. nih.gov This highlights the general principle that electron-withdrawing groups can enhance interactions with biological targets.

The following table summarizes the effects of various substitutions on the benzamide ring based on findings from related compound series.

| Substituent Position | Substituent Type | Effect on Biological Activity | Target/Activity Class |

|---|---|---|---|

| Meta (3-position) | Methoxy (-OCH3) | Optimal for selectivity and pharmacokinetic properties. nih.gov | 5-HT2A Receptor Inverse Agonist |

| General | Fluorine (-F) | Increased binding affinity. nih.gov | Cereblon (CRBN) Binders |

| General | Electron-withdrawing groups | Generally enhances activity. researchgate.net | Photosystem II (PS II) Inhibitors |

| Para (4-position) | Chloro (-Cl) or Fluoro (-F) | Showed very high anti-inflammatory potency. nih.gov | Anti-inflammatory Agents |

Influence of Substitutions on the 2-Oxoindolin-5-yl Ring System on Biological Activity

The 2-oxoindolin-5-yl (oxindole) moiety is a privileged scaffold in medicinal chemistry, known for its role in inhibiting various protein kinases. Modifications at several key positions of this ring system have been extensively studied to fine-tune the biological activity of compounds.

| Modification at N-1 | Example Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Methylation (-CH3) | Sunitinib (B231) Analogs (AMPK Inhibitors) | Disrupts key hydrogen bond, reducing binding affinity. nih.gov | nih.gov |

| Benzylation (-CH2Ph) | (2-Oxoindolin-3-ylidene)methyl benzoates | Enhanced anti-inflammatory activity. nih.gov | nih.gov |

The C-3 position of the oxindole (B195798) ring is a common site for modification, often involving the introduction of a double-bonded (ylidene) substituent. This position provides a vector for introducing diverse chemical groups that can probe the binding pocket of a target protein and modulate selectivity. In a series of oxindole-pyridine-based inhibitors of protein kinase B (Akt), selectivity was found to be highly dependent on the C-3 substitutions. nih.gov For example, an unsubstituted C-3 or a 3-furan-2-ylmethylene group resulted in more selective inhibitors, whereas 3-(1H-pyrrol-2-yl)methylene or 3-(1H-imidazol-2-yl)methylene substitutions led to less selective compounds. nih.gov This demonstrates that the nature of the heterocyclic ring attached at the C-3 position is a key determinant of the inhibitor's selectivity profile. These 3-ylidene derivatives are often synthesized through reactions with various aldehydes or ketones. researchgate.net

| C-3 Substituent | Biological Target | Effect on Activity/Selectivity | IC50 (Akt1) |

|---|---|---|---|

| Unsubstituted | Akt Kinase | More selective. nih.gov | N/A |

| 3-furan-2-ylmethylene | Akt Kinase | Most potent and highly selective. nih.gov | 0.17 nM nih.gov |

| 3-(1H-pyrrol-2-yl)methylene | Akt Kinase | Less selective. nih.gov | N/A |

| 3-(1H-imidazol-2-yl)methylene | Akt Kinase | Less selective. nih.gov | N/A |

The C-5 position of the oxindole ring provides another strategic point for modification to enhance potency and selectivity. In the development of AMPK inhibitors based on the sunitinib scaffold, substitutions at the 5-position that can interact with specific amino acid residues (like Asp159 and Lys47) were proposed to increase both selectivity and inhibitory potency. nih.gov It was found that modifications at this position were generally well-tolerated. nih.gov Specifically, extending a substituent 2–3 atoms from the oxindole core with a terminal hydrogen-bond donor was beneficial. nih.gov However, substitutions at the C-5 position can also have unintended consequences; for instance, they were shown to substantially reduce binding to the kinase KDR (VEGFR-2) in a size-dependent manner. nih.gov In other studies, hydrophobic substitutions at the 5-position of the oxindole ring were found to increase anti-inflammatory activity. nih.gov

| C-5 Substituent | Example Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Fluoro (-F) | Sunitinib (AMPK Inhibitor) | Directs towards DFG motif; substitution can increase potency/selectivity. nih.gov | nih.gov |

| 2-Hydroxyethyl (-CH2CH2OH) | Sunitinib Analogs (AMPK Inhibitors) | Retained AMPKα1 potency and increased AMPKα2 potency. nih.gov | nih.gov |

| General Alkyl/Aryl | Sunitinib Analogs (AMPK Inhibitors) | Reduced KDR binding in a size-dependent manner. nih.gov | nih.gov |

| Hydrophobic groups | Isatin (B1672199) Derivatives | Increased anti-inflammatory activity. nih.gov | nih.gov |

Role of Linker Chemistry in Heterobifunctional Compounds (e.g., PROTACs)

The 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide scaffold is also relevant to the development of heterobifunctional compounds like Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. nih.gov A PROTAC molecule consists of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. nih.gov

Benzamide-type derivatives have been developed as novel, non-phthalimide binders for the E3 ligase substrate receptor cereblon (CRBN). nih.gov These new binders offer advantages such as enhanced chemical stability compared to traditional immunomodulatory imide drugs (IMiDs). nih.gov In this context, a molecule like this compound could be modified to act as either the target-binding ligand or the E3 ligase-binding ligand. The linker's role is paramount; its length, composition, and attachment points are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. Optimizing the linker is a key step in developing potent and effective degraders. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxindole-Benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying physicochemical properties (known as descriptors) and relating them to a measured biological response, QSAR models can predict the activity of new, unsynthesized compounds. nih.govchemmethod.com This approach is instrumental in drug discovery for optimizing lead compounds, understanding the mechanism of action, and designing novel molecules with enhanced potency. nih.gov For oxindole-benzamide analogs, various QSAR studies have been conducted to elucidate the key structural features that govern their activity, often as kinase inhibitors for cancer therapy. bohrium.comresearchgate.net

The development of a QSAR model involves correlating biological activity with various structural, chemical, and physical properties of the molecules. nih.gov These models are frequently developed for a series of structurally similar molecules that are presumed to share a common mechanism of action. nih.gov Methodologies range from two-dimensional (2D-QSAR), which uses descriptors derived from the 2D representation of a molecule, to three-dimensional (3D-QSAR), which considers the 3D conformational and steric properties. nih.gov

Several chemometric methods are employed to build the relationship between structural characteristics and biological activity. For oxindole analogs, Multiple Linear Regression (MLR) and Partial Least Squares combined with a Genetic Algorithm for variable selection (GA-PLS) have been utilized. bohrium.comresearchgate.net In one study on substituted indolin-2-ones as kinase inhibitors, both MLR and GA-PLS methods were used to model the relationship between structural properties and inhibitory activity. researchgate.net The resulting GA-PLS model was identified as the superior predictor and was validated for its robustness. bohrium.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into how steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a molecule influence its interaction with a biological target. nih.govrsc.org A 3D-QSAR study on a dataset of 56 molecules, including oxindole derivatives, as 5HT7 receptor inhibitors demonstrated good statistical reliability. nih.gov The CoMFA model showed a cross-validated q² of 0.743 and a conventional r² of 0.985, while the CoMSIA model yielded a q² of 0.608 and an r² of 0.970. nih.gov These models indicated that steric and electrostatic fields were the major contributors to the inhibitory activity. nih.gov

The predictive power of QSAR models is a critical aspect of their utility. This is often assessed by predicting the activity of a "test set" of compounds that were not used in the model's development. For the aforementioned 3D-QSAR study, the predictive ability was confirmed with a test set of 16 molecules, resulting in predictive r² values of 0.560 for CoMFA and 0.619 for CoMSIA. nih.gov Similarly, a robust 3D-QSAR model for RET kinase inhibitors, a common target for oxindole scaffolds, demonstrated high predictive performance with an R² of 0.801 and a Q² of 0.794. nih.gov

The findings from these QSAR models provide direct guidance for designing new analogs. For instance, the contour maps generated from CoMFA and CoMSIA studies highlight specific regions around the molecular scaffold where modifications would likely lead to improved activity. rsc.org If a model indicates that bulky, electron-withdrawing groups in a particular position enhance activity, medicinal chemists can synthesize new derivatives incorporating these features. nih.govresearchgate.net

Below are tables summarizing the findings from various QSAR studies on oxindole-benzamide and related scaffolds.

| Methodology | Target/Activity | Key Statistical Parameters | Key Findings & Important Descriptors | Reference |

|---|---|---|---|---|

| CoMFA / CoMSIA | 5HT7 Receptor Inhibition | CoMFA: q² = 0.743, r² = 0.985, pred_r² = 0.560 CoMSIA: q² = 0.608, r² = 0.970, pred_r² = 0.619 | Steric and electrostatic fields are major contributors to activity. Hydrophobic, H-bond donor, and acceptor fields also play a role. | nih.gov |

| GA-PLS / MLR | Tyrosine Kinase Inhibition | GA-PLS model was the best predictor and was validated. | The model established a robust relationship between structural features and kinase inhibitory activity of oxindole analogs. | bohrium.comresearchgate.net |

| 3D-QSAR | RET Kinase Inhibition | R² = 0.801, Q² = 0.794 | The model showed high predictive performance and was used to analyze spatial features and substituent patterns. | nih.gov |

| MLR | Anticancer (Lung Cancer A459) | R² = 0.849, Q² = 0.61 | Activity is correlated with descriptors for solubility (Log S), rerank score, and molar refractivity (MR). | jppres.com |

| 3D-QSAR | HDAC Inhibition | r² = 0.99, q² = 0.85 | Hydrophobic character is crucial for HDAC inhibitory activity. | researchgate.net |

| QSAR Equation | |

|---|---|

| pIC₅₀ = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) | |

| Descriptor | Description |

| Log S | Logarithm of the aqueous solubility, indicating the hydrophobicity of the molecule. |

| rerank | A scoring function used in molecular docking to estimate binding affinity. |

| MR | Molar Refractivity, a measure of the total polarizability of a mole of a substance, related to volume and London dispersion forces. |

| This equation models the anticancer activity against the human lung cancer cell line A459. jppres.com |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to construct a detailed article on the computational chemistry and molecular modeling of This compound that adheres to the specific outline provided.

Research and publications detailing molecular docking, binding affinity predictions, molecular dynamics simulations, specific in silico ADMET predictions, pharmacophore modeling, or quantum chemical calculations for this exact compound could not be located. The available scientific literature focuses on other benzamide or oxoindoline derivatives, and extrapolating data from different molecules would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy for each specified subsection.

Computational Chemistry and Molecular Modeling Studies of 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide Systems

Advanced Computational Techniques (e.g., Free Energy Perturbation, QM/MM) in the Study of 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide and Related Systems

Free Energy Perturbation (FEP)

FEP is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common receptor. nih.gov This technique simulates a non-physical, or "alchemical," transformation of one molecule into another, allowing for the precise calculation of the free energy difference between them. youtube.comnih.gov For drug design, FEP is particularly valuable for predicting how modifications to a lead compound will affect its binding affinity, thereby guiding the optimization of potency and selectivity. researchgate.net

The core principle of FEP lies in the use of a thermodynamic cycle that relates the relative binding free energy (ΔΔG) to the free energy changes of mutating the ligand in the solvated protein's binding site and in bulk solvent. nih.gov By calculating these alchemical free energy changes, researchers can predict the relative potency of new analogues before they are synthesized, saving time and resources. nih.gov

In the context of kinase inhibitors with an oxindole (B195798) scaffold, such as Sunitinib (B231), which is structurally related to this compound, FEP could be instrumental. For instance, it could be used to predict the impact of substituting different chemical groups on the oxindole core or the benzamide (B126) moiety on the binding affinity to a target kinase like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While specific FEP studies on Sunitinib are not prevalent, the methodology is widely applied to kinase inhibitors.

As a proxy for FEP data, binding free energy calculations using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more common in the literature for VEGFR-2 inhibitors. These studies, while less computationally intensive and generally less accurate than FEP, still provide valuable insights into the binding energetics. For example, a study on Sunitinib analogues identified compounds with significantly improved theoretical binding free energies. nih.gov

Table 1: MM/GBSA Binding Free Energy of Sunitinib and Optimized Analogues

| Compound | Binding Free Energy (ΔG_Bind) (kcal/mol) |

| Sunitinib | -35.08 |

| Analogue 163 | -71.35 |

| Analogue 432 | -70.96 |

This table presents data from a study on Sunitinib analogues, illustrating how computational methods can identify modifications that enhance binding affinity. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM)

The QM/MM approach is a hybrid method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system with the efficiency of molecular mechanics (MM) for the larger, surrounding environment. westernu.edu This is particularly useful for studying enzymatic reactions, reaction mechanisms, and systems where electronic effects like polarization are crucial. westernu.edu In a QM/MM simulation of a ligand-protein complex, the ligand and key active site residues are treated with QM, while the rest of the protein and solvent are treated with MM.

For kinase inhibitors, QM/MM can be employed to:

Accurately model the charge distribution and polarization effects in the binding pocket.

Investigate the mechanism of covalent inhibitors, including the formation of a covalent bond with a cysteine residue in the active site.

Provide a more detailed understanding of non-covalent interactions, such as hydrogen bonds and pi-stacking, by accounting for their electronic nature.

Studies on other kinase inhibitors have demonstrated the power of QM/MM. For example, QM/MM calculations have been used to elucidate the binding mechanism of covalent inhibitors to Bruton's tyrosine kinase (BTK), revealing the energetic pathway of the reaction. Similarly, QM/MM studies on EGFR inhibitors have helped to understand the role of specific functional groups in the binding process.

While direct QM/MM studies on this compound are not available, the insights gained from such studies on other kinase inhibitors are highly transferable. For instance, a QM/MM study could clarify the precise role of the ethoxy group and the oxoindolin core in the binding to its target kinase, providing a level of detail that is inaccessible with classical molecular dynamics simulations alone.

Medicinal Chemistry Perspectives and Drug Design Implications for 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide

Scaffold Optimization and Lead Compound Identification Strategies

The journey from a hit compound to a clinical candidate hinges on rigorous scaffold optimization and lead identification. For a molecule like 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide, these strategies would be guided by the therapeutic target of interest. The oxindole (B195798) and benzamide (B126) cores are present in a variety of approved drugs and clinical candidates, often targeting protein kinases. mdpi.comnih.gov

Lead Identification through Screening and Analogue Synthesis:

Initial identification of a lead compound bearing the oxindole-benzamide core could arise from high-throughput screening of compound libraries against a specific biological target. Once a hit like this compound is identified, the next step involves the synthesis of a focused library of analogues to establish a preliminary structure-activity relationship (SAR). wikipedia.org This involves systematically modifying different parts of the molecule:

The Oxindole Ring: Substitutions on the aromatic part of the oxindole ring can influence binding affinity and selectivity. For instance, in the development of oxindole-based kinase inhibitors, substitutions at the 5- and 6-positions have been shown to be critical for potency. mdpi.com

The Benzamide Moiety: The substitution pattern on the benzamide ring is crucial for target interaction. The 2-ethoxy group on the benzamide ring of the title compound, for example, could be varied in terms of its size, electronics, and hydrogen bonding capacity to probe the binding pocket of a target enzyme.

The Amide Linker: The amide bond provides a key hydrogen bonding interaction and maintains the relative orientation of the two ring systems. Modifications to this linker are generally less common but can be explored to alter conformational flexibility.

Fragment-Based and Structure-Based Design:

Alternatively, a fragment-based approach could lead to the identification of the oxindole-benzamide scaffold. In this strategy, smaller molecular fragments corresponding to the oxindole and benzamide portions are screened for binding to the target. Subsequently, these fragments are linked together to generate a high-affinity lead compound.

Structure-based drug design, utilizing X-ray crystallography or computational modeling of the target protein, can provide atomic-level insights into the binding mode of the lead compound. This information is invaluable for guiding the rational design of more potent and selective analogues. For example, crystal structures of oxindole-based inhibitors bound to kinases have revealed key interactions that can be exploited for optimization. nih.govacs.org

A summary of potential modifications for lead optimization of the this compound scaffold is presented below:

| Molecular Moiety | Potential Modifications | Rationale for Modification |

| Oxindole Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To enhance binding affinity, selectivity, and modulate physicochemical properties. |

| Benzamide Ring | Alteration of the ethoxy group to other alkoxy groups or functional groups with different electronic and steric properties. | To probe the binding pocket and optimize interactions with the target. |

| Amide Linker | Isosteric replacements or conformational constraints. | To improve metabolic stability and control the relative orientation of the two aromatic rings. |

Rational Design Principles for Enhancing Potency and Selectivity

Once a lead compound is identified, rational design principles are employed to enhance its biological activity (potency) and its ability to interact with the intended target over other proteins (selectivity).

Exploiting Target-Specific Interactions:

Detailed knowledge of the target's binding site is paramount. For kinase inhibitors, for example, the oxindole core can act as a scaffold to orient substituents towards specific pockets within the ATP-binding site. acs.org The benzamide portion can engage in hydrogen bonds with the hinge region of the kinase, a common feature of many kinase inhibitors. The ethoxy group could be oriented to interact with a hydrophobic pocket, and modifications to this group could be made to optimize this interaction.

Structure-Activity Relationship (SAR) Studies:

Systematic SAR studies are crucial for understanding how chemical modifications impact biological activity. For instance, in a series of N-phenylbenzamide derivatives developed as antiviral agents, the nature and position of substituents on both the benzamide and the aniline (B41778) rings had a significant effect on potency. nih.gov Similarly, for oxindole-based compounds, substitutions at the 3-position of the oxindole ring have been shown to be a key determinant of activity against various targets. nih.gov

Computational Chemistry Approaches:

Molecular docking and molecular dynamics simulations can be used to predict the binding modes of newly designed analogues and to rationalize observed SAR. nih.gov These computational tools can help prioritize the synthesis of compounds that are most likely to have improved activity, thereby saving time and resources.

Key strategies for enhancing potency and selectivity are summarized in the following table:

| Design Principle | Application to this compound |

| Targeted Modifications | Modifying the ethoxy group to better fit a hydrophobic pocket in the target protein. |

| Introduction of Specific Functional Groups | Adding hydrogen bond donors or acceptors to the oxindole or benzamide rings to form specific interactions with the target. |

| Conformational Restriction | Introducing cyclic structures or rigid linkers to lock the molecule in a bioactive conformation, which can improve both potency and selectivity. |

| Bioisosteric Replacement | Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic properties. |

Strategies for Improving Druglikeness and Pharmacokinetic Properties

A potent and selective compound is not necessarily a good drug. It must also possess favorable "druglike" properties, including good absorption, distribution, metabolism, and excretion (ADME) characteristics.

Modulating Physicochemical Properties:

The physicochemical properties of a molecule, such as its lipophilicity, solubility, and molecular weight, have a profound impact on its pharmacokinetic profile. For the oxindole-benzamide scaffold, which can be relatively lipophilic, strategies to improve aqueous solubility may be necessary. This can be achieved by introducing polar functional groups or by formulating the compound as a salt. nih.gov

Conversely, if the compound is too polar, its ability to cross cell membranes may be limited. In such cases, lipophilicity can be increased by adding non-polar substituents. The balance between lipophilicity and solubility is a critical aspect of drug design.

Improving Metabolic Stability:

Metabolic instability can lead to rapid clearance of a compound from the body, resulting in a short duration of action. The oxindole and benzamide rings can be susceptible to metabolism by cytochrome P450 enzymes. Strategies to improve metabolic stability include:

Blocking Sites of Metabolism: Introducing atoms like fluorine at positions susceptible to oxidative metabolism can block this process.

Modifying Labile Functional Groups: The ethoxy group, for example, could be a site of O-dealkylation. Replacing it with a more metabolically stable group could improve the compound's half-life.

Enhancing Permeability:

For orally administered drugs, permeability across the intestinal wall is essential for absorption. Permeability is influenced by factors such as molecular size, lipophilicity, and the number of hydrogen bond donors and acceptors. In the optimization of spiro-oxindole inhibitors, capping the oxindole with an N-methyl group was found to increase permeability. nih.gov

General strategies for improving druglikeness are outlined below:

| Pharmacokinetic Parameter | Strategy for Improvement |

| Absorption | Optimize lipophilicity and solubility; reduce the number of rotatable bonds. |

| Distribution | Modulate plasma protein binding by altering lipophilicity. |

| Metabolism | Introduce metabolic blockers (e.g., fluorine); replace metabolically labile groups. |

| Excretion | Modify the overall polarity of the molecule to influence renal or biliary clearance. |

Development of Novel Therapeutic Agents Based on the Oxindole-Benzamide Core

The versatility of the oxindole-benzamide core makes it an attractive starting point for the development of new therapeutic agents for a wide range of diseases.

Kinase Inhibitors for Oncology:

The oxindole scaffold is a key component of several approved kinase inhibitors, such as sunitinib (B231), which is used to treat various cancers. mdpi.com The oxindole-benzamide core could be elaborated to generate potent and selective inhibitors of kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Research has shown that oxindole derivatives can be potent inhibitors of kinases such as PI3Kδ and FLT3/CDK2. mdpi.comnih.gov

Anti-inflammatory Agents:

Chronic inflammation is a hallmark of many diseases. The benzamide moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs). By targeting enzymes such as cyclooxygenase (COX), novel oxindole-benzamide derivatives could be developed as anti-inflammatory agents with potentially improved efficacy and safety profiles. nih.gov

Antimicrobial and Antiviral Agents:

The N-phenylbenzamide scaffold has been explored for the development of agents against various pathogens. nih.gov By optimizing the oxindole-benzamide core, it may be possible to develop novel antibiotics or antiviral drugs that target essential microbial enzymes or proteins.

CNS-Active Agents:

The ability of small molecules to cross the blood-brain barrier is a key requirement for drugs targeting the central nervous system (CNS). The physicochemical properties of oxindole-benzamide derivatives could be fine-tuned to allow for CNS penetration, opening up possibilities for the treatment of neurodegenerative diseases or psychiatric disorders.

The therapeutic potential of the oxindole-benzamide core is summarized in the following table:

| Therapeutic Area | Potential Molecular Target(s) |

| Oncology | Protein kinases (e.g., VEGFR, PDGFR, PI3K) |

| Inflammation | Cyclooxygenase (COX) enzymes, kinases involved in inflammatory signaling |

| Infectious Diseases | Viral or bacterial enzymes |

| Central Nervous System Disorders | Receptors, enzymes, or signaling proteins in the brain |

Future Research Directions and Unexplored Potential of 2 Ethoxy N 2 Oxoindolin 5 Yl Benzamide

Exploration of New Biological Targets and Disease Indications

The oxoindole scaffold is a "privileged" structure in drug discovery, known for its wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net Similarly, benzamide (B126) derivatives are integral to many approved drugs, exhibiting activities such as antipsychotic, antiemetic, and anticancer effects. researchgate.netontosight.ai The combination of these two moieties in 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide suggests a high potential for interaction with various biological targets.

Future research should focus on screening this compound against a broad panel of biological targets to uncover novel activities. Given the prevalence of oxoindole and benzamide cores in kinase inhibitors, a primary avenue of investigation should be its effect on the human kinome. digitellinc.comresearchgate.net Many small-molecule kinase inhibitors target the ATP-binding site, and computational modeling could predict the binding affinity of this compound to various kinases. nih.gov Beyond kinases, other potential targets could include enzymes, G-protein coupled receptors, and ion channels. nih.gov A systematic screening approach could reveal unexpected therapeutic applications for a range of diseases, from oncology to neurodegenerative disorders. nih.gov

Potential Biological Targets for Oxoindole and Benzamide Scaffolds

| Target Class | Specific Examples | Potential Disease Indications |

|---|---|---|

| Protein Kinases | VEGFR, EGFR, PDGFR, c-Kit | Cancer, Angiogenesis-related diseases |

| G-Protein Coupled Receptors | Dopamine D2, Serotonin 5-HT3 | Schizophrenia, Nausea and vomiting |

| Enzymes | PARP, HDAC, COX-2 | Cancer, Inflammation |

Advanced Synthetic Methodologies for Chemical Diversification

To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced synthetic methodologies for its diversification is crucial. Modern synthetic techniques can enable the rapid generation of a library of analogues with modifications at various positions of the molecule.

One promising approach is the use of C-H functionalization, which allows for the direct modification of carbon-hydrogen bonds. sigmaaldrich.comacs.org This can be applied to introduce a variety of substituents on both the benzamide and oxoindoline rings, providing a powerful tool for fine-tuning the compound's pharmacological properties. Additionally, late-stage functionalization techniques can be employed to modify more complex derivatives of the parent compound, allowing for the synthesis of molecules with enhanced potency, selectivity, or metabolic stability. nih.gov The development of one-pot multicomponent reactions could also streamline the synthesis of diverse 3,3′-disubstituted oxindoles from simple precursors. researchgate.net

Advanced Synthetic Strategies for Diversification

| Methodology | Description | Potential Modifications |

|---|---|---|

| C-H Functionalization | Direct conversion of C-H bonds to C-C, C-N, or C-O bonds. | Introduction of alkyl, aryl, amino, or hydroxyl groups on the aromatic rings. |

| Late-Stage Functionalization | Modification of complex molecules in the final steps of synthesis. | Alteration of the ethoxy group or introduction of functional groups on the oxoindole nitrogen. |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Creation of diverse substitutions at the C3 position of the oxoindole ring. |

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To elucidate the mechanism of action of this compound and its future derivatives, an integrated multi-omics approach will be indispensable. This involves the comprehensive analysis of the genome, proteome, transcriptome, and metabolome of cells or tissues treated with the compound.

Mass spectrometry-based proteomics can be a powerful tool to identify the direct protein targets of the compound and to understand its off-target effects. nih.gov Techniques such as thermal proteome profiling can provide insights into drug-target engagement within the cellular environment. Furthermore, phosphoproteomics can reveal how the compound modulates cellular signaling pathways, which is particularly relevant if it acts as a kinase inhibitor. nih.gov By combining these proteomic data with transcriptomic and metabolomic analyses, a holistic view of the compound's cellular effects can be constructed, facilitating the identification of biomarkers for its efficacy and potential toxicity. youtube.com

Development of Targeted Delivery Systems

For many potent therapeutic agents, targeted delivery is key to maximizing efficacy while minimizing systemic side effects. For this compound, particularly if it demonstrates significant anticancer activity, the development of targeted delivery systems could be a critical step towards clinical translation.

Various nanocarrier systems, such as liposomes, micelles, and nanoparticles, can be engineered to selectively deliver the compound to diseased tissues, such as tumors. nih.govcd-bioparticles.net These nanocarriers can be functionalized with targeting ligands, such as antibodies or small molecules, that recognize specific receptors overexpressed on the surface of target cells. nih.gov This active targeting approach can significantly increase the local concentration of the drug at the site of action. Moreover, stimuli-responsive drug delivery systems can be designed to release the compound in response to specific triggers within the tumor microenvironment, such as changes in pH or enzyme activity. nih.gov

Examples of Targeted Delivery Systems

| Delivery System | Targeting Mechanism | Potential Advantages |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Antibodies targeting tumor-specific antigens. | High specificity and potency. |

| Ligand-Targeted Nanoparticles | Ligands binding to overexpressed cell surface receptors. | Enhanced cellular uptake in target cells. |

| pH-Sensitive Liposomes | Release of drug in the acidic tumor microenvironment. | Reduced systemic toxicity. |

High-Throughput Screening and Combinatorial Chemistry Approaches

To accelerate the discovery of lead compounds based on the this compound scaffold, high-throughput screening (HTS) and combinatorial chemistry will be essential. rsc.orgnih.gov HTS allows for the rapid screening of large libraries of compounds against specific biological targets or in cell-based assays. nih.govstanford.edu

The synthesis of a combinatorial library of derivatives of this compound, as discussed in section 7.2, would provide a rich source of molecules for HTS campaigns. juniperpublishers.comnih.gov DNA-encoded library technology (DELT) is another powerful approach that enables the synthesis and screening of billions of compounds simultaneously. rsc.orgnih.gov By applying these technologies, it will be possible to efficiently explore the chemical space around this scaffold and identify new compounds with improved therapeutic properties. The hits identified from these screens can then serve as starting points for further lead optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethoxy-N-(2-oxoindolin-5-yl)benzamide, and what experimental parameters influence yield?

- Methodology : A two-step approach is commonly employed:

Esterification : React 5-bromo-2-methoxybenzoic acid with ethanol under acidic conditions to form the ethyl ester.

Amide Coupling : Use coupling agents like EDCl/HOBt or DCC in anhydrous THF/DMF to react the activated ester with 5-amino-2-oxindole.

- Critical Parameters :

- Temperature control (0–5°C during coupling to minimize side reactions).

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .

- Yield Optimization :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 12–16 hours | Prolonged time increases hydrolysis risk |

| Solvent | Anhydrous DMF | Higher polarity improves solubility |

| Molar Ratio (Acid:Amine) | 1:1.2 | Excess amine drives reaction completion |

Q. How should researchers characterize the structural integrity of this compound?

- Analytical Techniques :

- NMR : Confirm substitution patterns (e.g., δ 10.2 ppm for indole NH, δ 4.1 ppm for ethoxy group) .

- HPLC : Monitor purity (>98% via C18 column, mobile phase: acetonitrile/water 60:40) .

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 325.1 .

Q. What safety protocols are essential for handling this compound?

- Hazard Mitigation :

- Stability : Stable under inert atmospheres (N₂/Ar); avoid prolonged exposure to light/moisture .

- Incompatible Materials : Strong oxidizers (e.g., peroxides) may induce decomposition .

- PPE : Use nitrile gloves, lab coats, and fume hoods for weighing .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what assays validate its mechanism?

- Hypothetical Targets :

- Kinase inhibition (e.g., JAK2/STAT3 pathway) based on structural analogs .

- Antibiofilm activity (tested via Staphylococcus aureus biofilm assays using crystal violet staining) .

- Validation Workflow :